molecular formula C10H20O2 B13627154 (1-Methoxy-3,5-dimethylcyclohexyl)methanol

(1-Methoxy-3,5-dimethylcyclohexyl)methanol

Cat. No.: B13627154
M. Wt: 172.26 g/mol
InChI Key: SPPSGPBQWBQRSP-UHFFFAOYSA-N
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Description

(1-Methoxy-3,5-dimethylcyclohexyl)methanol is a cyclohexane derivative featuring a methanol (-CH2OH) group attached to the cyclohexane ring at position 1. The ring is substituted with a methoxy (-OCH3) group at position 1 and methyl (-CH3) groups at positions 3 and 2.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1-methoxy-3,5-dimethylcyclohexyl)methanol

InChI

InChI=1S/C10H20O2/c1-8-4-9(2)6-10(5-8,7-11)12-3/h8-9,11H,4-7H2,1-3H3

InChI Key

SPPSGPBQWBQRSP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(CO)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3,5-dimethylcyclohexyl)methanol typically involves the reaction of 3,5-dimethylcyclohexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxy intermediate, which is then reduced to yield the final product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3,5-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1-Methoxy-3,5-dimethylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, such as fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (1-Methoxy-3,5-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclohexane ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between (1-Methoxy-3,5-dimethylcyclohexyl)methanol and its analogs:

Compound Name Molecular Formula Substituents (Positions) Functional Groups Key Properties (Inferred)
This compound C10H20O2 1-OCH3, 3-CH3, 5-CH3 Methanol, Methoxy, Methyl Moderate polarity, steric hindrance
(1-Amino-3,3,5-trimethylcyclohexyl)methanol C10H21NO 1-NH2, 3-CH3, 3-CH3, 5-CH3 Methanol, Amino, Methyl Higher basicity, H-bonding potential
2-Isopropyl-5-methylcyclohexanol C10H20O 2-(CH(CH3)2), 5-CH3 Cyclohexanol, Isopropyl Increased lipophilicity, lower solubility
(3,5-Bis(pyren-1-ylmethoxy)phenyl)methanol C39H30O3 3-OCH2Pyrene, 5-OCH2Pyrene Methanol, Aromatic ethers High UV absorbance, rigid structure
Key Observations:
  • Functional Group Influence: The methoxy group in the target compound reduces polarity compared to the amino group in (1-amino-3,3,5-trimethylcyclohexyl)methanol, which can participate in hydrogen bonding .
  • Aromatic vs. Aliphatic Rings: The aromatic phenylmethanol derivatives (e.g., compound 6 in ) exhibit stronger π-π interactions and UV absorbance compared to the aliphatic cyclohexane-based target compound .

Physicochemical Properties

  • Solubility: The methoxy and methyl groups in the target compound enhance lipophilicity compared to aromatic dihydroxyphenyl derivatives (), which have polar hydroxyl groups . 2-Isopropyl-5-methylcyclohexanol’s isopropyl group further increases hydrophobicity, reducing water solubility .
  • Thermal Stability: Cyclohexane-based methanols generally exhibit higher thermal stability than aromatic analogs due to the absence of conjugated π-systems.

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